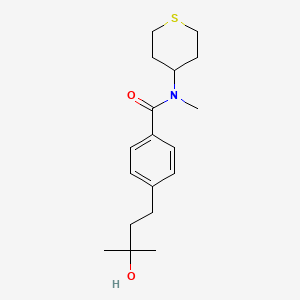

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

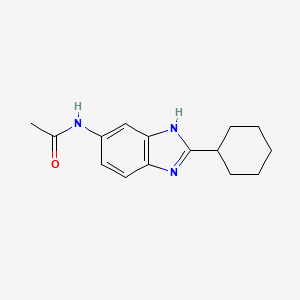

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the Aza-Claisen rearrangement and Bischler-Napieralski reaction, to construct complex molecular frameworks. For instance, the thermal Aza-Claisen rearrangement of specific N-methylamino[1]benzothiopyran-2-ones in refluxing conditions has been employed to generate heterocyclic compounds with significant yields (Majumdar & Samanta, 2004). Similarly, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-Aryl-4-hydroxybutyl)benzamides into pyrroles, demonstrating the versatility of these methods in synthesizing complex structures (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of compounds akin to the one of interest often reveals a complex arrangement of atoms and bonds. X-ray crystallographic analysis has played a pivotal role in determining the configurations of such molecules, establishing their spatial arrangements and confirming the presence of specific functional groups (Browne, Skelton, & White, 1981).

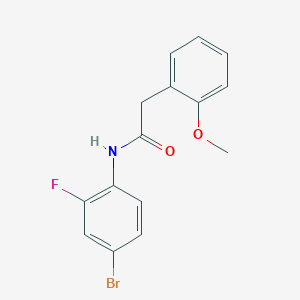

Chemical Reactions and Properties

Chemical reactions involving these molecules can include transformations under Bischler-Napieralski conditions, leading to the formation of heterocyclic structures. The reactivity of these compounds is often influenced by their functional groups, enabling a range of reactions that can be exploited for further synthetic applications (Browne, Skelton, & White, 1981).

Applications De Recherche Scientifique

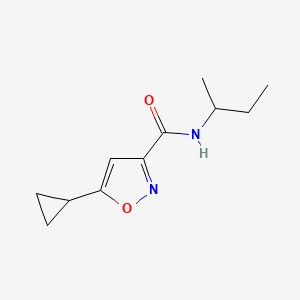

Synthesis and Biological Activity

- The synthesis of novel compounds with antihypertensive activity, demonstrating the potential of derivatives in the treatment of hypertension through mechanisms such as potassium channel activation. This indicates a broader application in cardiovascular diseases (Frederick Cassidy et al., 1992).

- The exploration of hydroxamic acids in plant defense suggests the role of related compounds in agricultural chemistry, enhancing resistance to pests and diseases (H. Niemeyer, 1988).

Chemical Synthesis and Mechanisms

- The development of bioactive heterocycles through aza-Claisen rearrangement, highlighting the synthetic versatility of compounds for creating pharmacologically active molecules (K. Majumdar & S. Samanta, 2004).

- Investigations into nucleoside and nucleotide derivatives for antiviral and cytostatic activities, suggesting the utility of benzamide derivatives in developing antiviral agents (C R Petrie et al., 1986).

Advanced Applications

- The study on metalloligands for designing single-molecule magnets, indicating potential applications in materials science and nanotechnology (J. Costes et al., 2010).

- Pharmacokinetic and tissue distribution studies of novel inhibitors, reflecting the importance of such compounds in developing therapeutics for fibrosis and possibly other diseases (Y. W. Kim et al., 2008).

Propriétés

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(thian-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-18(2,21)11-8-14-4-6-15(7-5-14)17(20)19(3)16-9-12-22-13-10-16/h4-7,16,21H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSQPYRKZKOWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)C2CCSCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)